molecular formula C9H11ClN2 B15172888 5-Chloro-2-(pyrrolidin-3-YL)pyridine

5-Chloro-2-(pyrrolidin-3-YL)pyridine

Cat. No.: B15172888
M. Wt: 182.65 g/mol
InChI Key: SSNXXKOFKRCATL-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrrolidin-3-YL)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a pyrrolidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pyrrolidin-3-YL)pyridine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with a pyrrolidine derivative in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyrrolidin-3-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine or pyrrolidine rings.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

5-Chloro-2-(pyrrolidin-3-YL)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyrrolidin-3-YL)pyridine involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Lacks the pyrrolidine ring, making it less versatile in certain applications.

    5-Chloro-2-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its chemical and biological properties.

    2-(Pyrrolidin-3-YL)pyridine:

Uniqueness

5-Chloro-2-(pyrrolidin-3-YL)pyridine is unique due to the presence of both the chlorine atom and the pyrrolidine ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

5-chloro-2-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C9H11ClN2/c10-8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2

InChI Key

SSNXXKOFKRCATL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)Cl

Origin of Product

United States

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